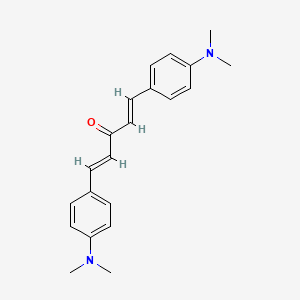

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one

Description

Nomenclature, Chemical Identifiers, and Structural Classification

This compound represents a systematically named organic compound belonging to the diarylpentanoid chemical class. The International Union of Pure and Applied Chemistry name reflects the molecule's structural organization, specifically indicating the presence of two 4-dimethylaminophenyl groups connected through a pentadienone bridge system. The compound exists predominantly in the (1E,4E)-stereochemical configuration, representing the trans,trans-geometric arrangement of the double bonds within the pentadiene chain.

The compound's chemical identification system encompasses multiple registry numbers and database entries that facilitate its recognition across scientific literature and commercial sources. The primary Chemical Abstracts Service registry number is 6673-14-9, which serves as the definitive identifier for this specific molecular structure. Additional identification codes include the National Service Center numbers 636680 and 156579, reflecting its inclusion in various chemical databases and screening libraries. The European Community number 633-690-2 provides regulatory identification within European chemical frameworks.

The molecular formula C21H24N2O indicates the compound's elemental composition, consisting of twenty-one carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 320.43 grams per mole, positioning the compound within the medium-sized organic molecule category. The structural classification places this compound within the chalcone superfamily, specifically as a diarylpentanoid derivative characterized by its five-carbon bridge connecting two aromatic ring systems.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 6673-14-9 |

| Molecular Formula | C21H24N2O |

| Molecular Weight | 320.43 g/mol |

| International Union of Pure and Applied Chemistry Name | (1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one |

| National Service Center Numbers | 636680, 156579 |

| European Community Number | 633-690-2 |

The compound's systematic nomenclature reflects its structural hierarchy, beginning with the pentadienone backbone and specifying the positions and nature of the aromatic substituents. Alternative names found in chemical literature include trans,trans-1,5-bis(para-dimethylaminophenyl)-1,4-pentadien-3-one and 4,4'-bis(dimethylamino)dibenzalacetone, each emphasizing different aspects of the molecular architecture. The nomenclature system also recognizes bis[4-(dimethylamino)styryl] ketone as a descriptor that highlights the styryl components of the molecular structure.

Historical Context and Position in Curcuminoid Compound Family

The development and recognition of this compound emerges from the broader historical trajectory of curcuminoid research, which traces its origins to the isolation of curcumin from turmeric rhizomes in 1815 by Henri Auguste Vogel and Pierre Joseph Pelletier. The systematic study of curcumin's chemical structure, established by Milobedzka and Lampe in 1910 as diferuloylmethane, provided the foundational understanding that would later guide the development of synthetic curcuminoid analogs. This historical foundation established the structural paradigm for diarylheptanoid compounds and subsequently influenced the design of related diarylpentanoid derivatives.

The emergence of C5-curcuminoids, including this compound, represents a significant advancement in curcuminoid chemistry that occurred during the late twentieth and early twenty-first centuries. Research groups led by investigations into structure-activity relationships began systematically modifying the traditional curcumin framework to develop compounds with enhanced stability and bioactivity. The identification of naturally occurring 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one, termed C5-curcumin, from Curcuma domestica provided the initial template for developing synthetic analogs with modified substituent patterns.

Diarylpentanoids have gained recognition as a promising class of compounds structurally related to chalcones, demonstrating wide arrays of biological activities including antitumor, anti-infective, antioxidant, and anti-inflammatory properties. The systematic exploration of this compound class has revealed that these molecules possess unique advantages over traditional curcuminoids, including improved chemical stability and enhanced pharmacokinetic properties. Research investigations have documented the synthesis of over 745 diarylpentanoid compounds over the past two decades, highlighting the extensive interest in this chemical class.

The positional relationship of this compound within the curcuminoid family reflects its role as a synthetic analog designed to overcome limitations associated with natural curcumin. Unlike curcumin, which exhibits poor bioavailability and chemical instability, the synthetic diarylpentanoid analogs demonstrate enhanced stability profiles and improved physicochemical characteristics. Studies comparing C5-curcuminoids to traditional curcumin have revealed that compounds like GO-Y030, a related methoxymethoxy-substituted analog, demonstrate antitumor activities approximately 30 times higher than curcumin itself.

Chemical Structure and Stereochemical Configuration

The molecular architecture of this compound centers around a pentadienone framework that serves as the structural backbone connecting two identical aromatic ring systems. The pentadienone moiety consists of a five-carbon chain featuring alternating double bonds in positions 1,2 and 4,5, with a central carbonyl group at position 3. This arrangement creates an extended conjugated system that significantly influences the compound's electronic properties and chemical reactivity patterns.

The aromatic substituents consist of para-dimethylaminophenyl groups positioned at the terminal ends of the pentadienone chain. Each aromatic ring contains a dimethylamino functional group (-N(CH3)2) located at the para position relative to the point of attachment to the pentadienone system. These electron-donating dimethylamino substituents significantly influence the compound's electronic distribution, creating a push-pull electronic system that enhances the molecule's conjugation and affects its photophysical properties.

The stereochemical configuration of this compound is predominantly characterized by the (1E,4E)-arrangement, indicating that both double bonds within the pentadienone system adopt the trans configuration. This trans,trans-geometry represents the thermodynamically most stable arrangement, minimizing steric interactions between the aromatic substituents while maximizing the extent of conjugation throughout the molecular system. The stereochemical designation E refers to the entgegen configuration, where the highest priority groups on each carbon of the double bond are positioned on opposite sides.

| Structural Feature | Description | Significance |

|---|---|---|

| Backbone | Pentadienone system | Provides conjugated framework |

| Double Bond Geometry | (1E,4E)-configuration | Maximizes conjugation and stability |

| Aromatic Substituents | Para-dimethylaminophenyl groups | Electron-donating character |

| Functional Groups | Dimethylamino (-N(CH3)2) | Enhances electron density |

| Conjugation Pattern | Extended π-system | Influences photophysical properties |

The three-dimensional conformation of the molecule reflects the planar or near-planar arrangement of the conjugated system, which facilitates maximum orbital overlap and electron delocalization. Computational studies and crystallographic analyses have indicated that the aromatic rings maintain approximately coplanar orientations with the pentadienone backbone, though some degree of rotational freedom exists around the carbon-carbon single bonds connecting the aromatic systems to the pentadienone framework. This conformational flexibility allows the molecule to adopt slightly different orientations while maintaining the essential conjugated character.

The electronic structure of this compound exhibits characteristics typical of donor-acceptor systems, where the dimethylamino groups serve as electron donors and the central carbonyl group functions as an electron acceptor. This electronic arrangement creates significant charge transfer character within the molecule, contributing to its distinctive spectroscopic properties and chemical reactivity patterns. The extended conjugation system facilitates electron delocalization across the entire molecular framework, resulting in distinctive ultraviolet-visible absorption characteristics and fluorescence properties.

Basic Physical and Chemical Properties Overview

The physical properties of this compound reflect its organic nature and extended conjugated structure, exhibiting characteristics typical of aromatic ketones with electron-donating substituents. The compound demonstrates a distinctive melting point of 191°C, indicating substantial intermolecular interactions and crystalline stability. This relatively high melting point suggests strong molecular packing forces in the solid state, likely involving π-π stacking interactions between the aromatic ring systems and potential hydrogen bonding interactions.

The compound's boiling point has been calculated at approximately 522.6°C at standard atmospheric pressure, though this represents a predicted value rather than an experimentally determined measurement. This elevated boiling point reflects the molecule's substantial molecular weight and extensive intermolecular interactions that must be overcome during the vaporization process. The large difference between melting and boiling points indicates a wide liquid range, suggesting potential thermal stability across a broad temperature spectrum.

Density measurements indicate a value of 1.109 grams per cubic centimeter, positioning the compound slightly above the density of water. This density value reflects the molecular packing efficiency and the presence of relatively heavy nitrogen and oxygen atoms within the molecular structure. The calculated density provides important information for solution preparation and handling procedures in laboratory and industrial applications.

| Physical Property | Value | Units | Determination Method |

|---|---|---|---|

| Melting Point | 191 | °C | Experimental |

| Boiling Point | 522.6 | °C | Predicted |

| Density | 1.109 | g/cm³ | Calculated |

| Flash Point | 229 | °C | Predicted |

| Molecular Weight | 320.43 | g/mol | Calculated |

The compound's chemical properties are significantly influenced by its electronic structure and functional group composition. The presence of dimethylamino substituents imparts basic character to the molecule, with a predicted pKa value of approximately 5.13, indicating weak acid behavior under physiological conditions. This acidity constant suggests that the compound can exist in different protonation states depending on the pH of the surrounding environment, which may influence its solubility and interaction characteristics.

Solubility characteristics of this compound follow patterns typical of organic compounds with mixed polar and nonpolar character. The compound demonstrates good solubility in organic solvents such as dimethyl sulfoxide, acetone, and ethanol, reflecting its organic nature and the presence of polar functional groups. However, like other curcuminoid compounds, it exhibits poor aqueous solubility, which can be enhanced through the use of surfactants or co-surfactants in formulation applications.

The chemical reactivity of the compound centers around its α,β-unsaturated ketone functionality, which serves as a reactive site for various chemical transformations. The extended conjugated system makes the molecule susceptible to oxidation reactions, particularly involving the electron-rich aromatic rings and the enone system. Reduction reactions can target both the carbonyl group and the double bonds within the pentadienone framework, potentially yielding alcohol derivatives or saturated analogs depending on the reaction conditions employed.

Photochemical properties represent another significant aspect of the compound's chemical behavior. The extended conjugation system results in distinctive ultraviolet-visible absorption characteristics, with the molecule typically exhibiting strong absorption in the visible region that contributes to its potential applications as a chromophoric agent. The electron-donating nature of the dimethylamino substituents shifts the absorption maximum toward longer wavelengths compared to unsubstituted analogs, reflecting the enhanced conjugation and charge transfer character within the molecular system.

Properties

IUPAC Name |

(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16H,1-4H3/b15-9+,16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTSVUUPJIIXTO-KAVGSWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6673-14-9, 98303-49-2 | |

| Record name | NSC156579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans,trans-Bis[4-(dimethylamino)benzylidene]acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-dimethylaminobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, DMAPD serves as a fluorescent probe for various analytical techniques. Its strong fluorescence allows for sensitive detection in spectroscopic methods such as fluorescence spectroscopy and microscopy .

- Fluorescent Properties : DMAPD exhibits high quantum yields, making it suitable for applications in photophysical studies and sensor development.

Biology

In biological research, DMAPD is utilized for studying cellular processes due to its ability to stain cells effectively. It has been employed as a staining agent in microscopy to visualize cellular components.

- Cellular Imaging : The compound's fluorescence enables detailed imaging of cellular structures, aiding in the study of cellular dynamics and interactions.

Medicine

DMAPD has garnered attention for its potential therapeutic properties. Studies have investigated its anti-inflammatory and anticancer activities, revealing promising results in inhibiting tumor growth in various cancer cell lines .

- Mechanism of Action : The compound interacts with specific proteins or enzymes within cells, potentially altering their activity and influencing physiological responses.

Industry

In the industrial sector, DMAPD is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties .

- Optoelectronic Applications : Its ability to emit light efficiently makes it a candidate for use in display technologies and lighting solutions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that DMAPD exhibited significant cytotoxic effects against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Fluorescent Probing

Research conducted on the use of DMAPD as a fluorescent probe showed that it could effectively detect metal ions in solution. The compound's fluorescence intensity varied with different metal ions, making it a valuable tool for environmental monitoring and analysis.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity and leading to various physiological effects. The compound’s photophysical properties also allow it to participate in energy transfer processes, making it useful in optoelectronic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and physicochemical properties of diarylpentanoids are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound is a strong electron donor, enhancing conjugation and polarizability compared to electron-withdrawing groups (e.g., –Cl in 2-chloro derivatives) .

- Hydrogen Bonding : Hydroxyl substituents (e.g., 4-hydroxy analogs) enable hydrogen bonding, increasing solubility and intermolecular interactions, which are critical for biological activity .

Optical and Electronic Properties

- Two-Photon Absorption (TPA) : Substituent position significantly affects TPA. Chlorine at the 2-position enhances TPA by 30% compared to the 3-position due to improved conjugation .

- Fluorescence : The 4-hydroxy-3-methoxy derivative emits fluorescence at 550 nm , enabling its use in amyloid plaque staining .

Biological Activity

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one (commonly referred to as DMAPD) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of the biological activity of DMAPD, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

DMAPD has the molecular formula C21H24N2O and is characterized by its unique structure that includes two dimethylaminophenyl groups connected by a pentadienone moiety. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Research indicates that DMAPD exhibits significant antitumor activity through several mechanisms:

- Inhibition of Cell Proliferation : DMAPD has been shown to effectively inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated its cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values indicating potent activity .

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells via activation of caspases and modulation of apoptotic pathways. This was evidenced by increased levels of cleaved caspase-3 in treated cells, suggesting that DMAPD promotes programmed cell death .

- Cell Cycle Arrest : DMAPD induces cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells. This effect is linked to its ability to disrupt microtubule dynamics, similar to established chemotherapeutic agents like taxanes .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of DMAPD against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.054 | Apoptosis induction |

| MCF-7 | 0.048 | Cell cycle arrest |

| A549 | 0.062 | Microtubule disruption |

| DU-145 | 0.071 | Inhibition of tubulin polymerization |

These results indicate that DMAPD exhibits a broad spectrum of activity against different types of cancer cells, making it a promising candidate for further development .

Study on Anticancer Properties

A notable study explored the anticancer properties of DMAPD in vivo using xenograft models. The results demonstrated that treatment with DMAPD significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with DMAPD, correlating with the in vitro findings .

Neuroprotective Effects

In addition to its anticancer properties, recent research has indicated potential neuroprotective effects of DMAPD against oxidative stress-induced neuronal damage. This study utilized models of neurodegeneration where DMAPD administration resulted in improved survival rates and reduced markers of oxidative stress .

Q & A

Q. What are the established synthetic routes for 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where substituted benzaldehyde derivatives react with acetone under acidic or basic conditions. Key steps include:

- Acid catalysis : Concentrated HCl or other protic acids facilitate ketone enolization and subsequent aldol addition.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield compared to conventional heating .

- Ultrasonic methods : Enhance reaction kinetics by cavitation, achieving yields >85% at 50°C for 45 minutes .

Q. How is NMR spectroscopy employed to confirm the structure and stereochemistry?

Q. What biological activities are associated with this compound?

- Anticancer activity : Induces apoptosis in androgen-independent prostate cancer cells via caspase-3 activation and mitochondrial depolarization .

- Anti-inflammatory effects : Inhibits COX-2 and NF-κB pathways in macrophage models, comparable to curcumin analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and reproducibility?

A factorial design approach evaluates variables:

Q. How do researchers address contradictions in reported biological activity data?

Q. What computational tools predict structure-activity relationships (SAR)?

Q. How is regioselective modification achieved without altering the dienone core?

Q. What advanced structural analysis techniques validate crystallinity and conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.